molecular formula C7H6BrF2NO2S B13068137 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide

2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13068137
M. Wt: 286.10 g/mol
InChI Key: HCQDJOJLXOEGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6BrF2NO2S It is a derivative of benzene, featuring bromine, fluorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of 4,6-difluoro-N-methylbenzene-1-sulfonamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-difluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

Molecular Formula

C7H6BrF2NO2S

Molecular Weight

286.10 g/mol

IUPAC Name

2-bromo-4,6-difluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-5(8)2-4(9)3-6(7)10/h2-3,11H,1H3

InChI Key

HCQDJOJLXOEGDD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1Br)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.